molecular formula C15H17Cl2N3O2S2 B2634495 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine CAS No. 2034485-35-1

2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine

Cat. No.: B2634495
CAS No.: 2034485-35-1
M. Wt: 406.34
InChI Key: SRAFCPZRNORSPU-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class may exhibit antimicrobial, antifungal, or anticancer activities, making them valuable in drug discovery and development.

Medicine

In medicine, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction using an appropriate imidazole derivative.

    Sulfonylation: The final step involves the sulfonylation of the imidazole ring using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions may target the imidazole ring or the thiazolidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-3-(methylsulfonyl)thiazolidine
  • 2-(3,4-dichlorophenyl)-3-(ethylsulfonyl)thiazolidine
  • 2-(3,4-dichlorophenyl)-3-(propylsulfonyl)thiazolidine

Uniqueness

The uniqueness of 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine lies in the presence of the imidazole group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S2/c1-10(2)19-8-14(18-9-19)24(21,22)20-5-6-23-15(20)11-3-4-12(16)13(17)7-11/h3-4,7-10,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFCPZRNORSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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